molecular formula C20H24BrN5O2 B11252608 (4-Bromophenyl)(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)methanone

(4-Bromophenyl)(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)methanone

Cat. No.: B11252608
M. Wt: 446.3 g/mol
InChI Key: XHASXPFCGMEHDP-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)methanone is a complex organic compound that features a bromophenyl group, a morpholinopyrimidine moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Bromophenyl Intermediate: This can be achieved by bromination of a phenyl precursor using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Synthesis of the Morpholinopyrimidine Moiety: This involves the reaction of a pyrimidine derivative with morpholine in the presence of a suitable catalyst.

    Coupling Reaction: The final step involves coupling the bromophenyl intermediate with the morpholinopyrimidine moiety using a piperazine linker. This can be facilitated by using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to enhance yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide (NaN₃) or potassium thiolate (KSR).

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity Studies: Compounds with similar structures are often studied for their biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

    Drug Development: The compound can be explored for its potential as a therapeutic agent, particularly in targeting specific biological pathways.

Industry

    Chemical Industry: It can be used in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)methanone would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The morpholinopyrimidine moiety could be involved in binding to nucleic acids or proteins, while the piperazine ring might enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (4-Bromophenyl)(4-(4-methyl-6-pyrimidin-2-yl)piperazin-1-yl)methanone: Lacks the morpholine group.

    (4-Bromophenyl)(4-(4-morpholinopyrimidin-2-yl)piperazin-1-yl)methanone: Lacks the methyl group on the pyrimidine ring.

Uniqueness

The presence of the morpholinopyrimidine moiety and the specific substitution pattern on the pyrimidine ring make (4-Bromophenyl)(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)methanone unique

Properties

Molecular Formula

C20H24BrN5O2

Molecular Weight

446.3 g/mol

IUPAC Name

(4-bromophenyl)-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H24BrN5O2/c1-15-14-18(24-10-12-28-13-11-24)23-20(22-15)26-8-6-25(7-9-26)19(27)16-2-4-17(21)5-3-16/h2-5,14H,6-13H2,1H3

InChI Key

XHASXPFCGMEHDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Br)N4CCOCC4

Origin of Product

United States

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